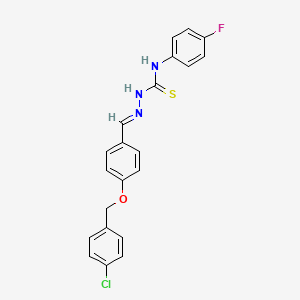![molecular formula C23H21N3O3S2 B12010054 N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618072-77-8](/img/structure/B12010054.png)
N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Compound X” , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of an indole ring, which imparts aromatic properties.
- The thiazolidine ring attached to the indole contains a thioxo group (S=C) and a propyl side chain.
- The N-(2-methylphenyl) group adds further complexity.
Méthodes De Préparation
Synthetic Routes:
-
Condensation Reaction
- Starting from 2-methylbenzaldehyde, react with 2,3-dihydro-1H-indole-2,3-dione (isatin) to form the indole ring.
- Introduce the thiazolidine ring by reacting with thiosemicarbazide.
- Acetylate the amino group to obtain the final compound.
-
Industrial Production
- Industrial synthesis typically involves multistep processes, including cyclization, acetylation, and purification.
- Optimization of reaction conditions ensures high yield and purity.
Analyse Des Réactions Chimiques
Oxidation: Compound X can undergo oxidation at the thiazolidine sulfur to form a sulfoxide or sulfone.
Reduction: Reduction of the indole carbonyl group yields the corresponding alcohol.
Substitution: The phenyl group can be substituted with various functional groups.
Common Reagents: Thionyl chloride, sodium borohydride, and strong acids/bases.
Major Products: Sulfoxide derivatives, indole alcohols, and substituted phenyl compounds.
Applications De Recherche Scientifique
Medicine: Investigated for potential antitumor and antimicrobial properties.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its effects on cellular pathways.
Industry: Applied in the development of novel materials.
Mécanisme D'action
Molecular Targets: Likely interacts with enzymes or receptors involved in cell growth and metabolism.
Pathways: Further research needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compare with other indole-based molecules, such as indomethacin and tryptophan derivatives.
Propriétés
Numéro CAS |
618072-77-8 |
|---|---|
Formule moléculaire |
C23H21N3O3S2 |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-12-25-22(29)20(31-23(25)30)19-15-9-5-7-11-17(15)26(21(19)28)13-18(27)24-16-10-6-4-8-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,24,27)/b20-19- |
Clé InChI |
QIQYGQKZZRLNHQ-VXPUYCOJSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S |
SMILES canonique |
CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)
![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12009982.png)
![N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12009983.png)

![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)
![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)


![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)
![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010028.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12010039.png)
